![molecular formula C12H21NO4 B2589750 Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate CAS No. 1171127-44-8](/img/structure/B2589750.png)
Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1171127-44-8 . It has a molecular weight of 243.3 . The compound is in liquid form and is stored at room temperature . The IUPAC name for this compound is tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is 1S/C12H21NO4/c1-5-16-10-8-13 (7-6-9 (10)14)11 (15)17-12 (2,3)4/h10H,5-8H2,1-4H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 243.3 .Scientific Research Applications
Stereoselective Syntheses
One study demonstrates the use of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride. These processes underline the potential of these compounds in creating stereochemically complex structures with high yield and specificity (Boev et al., 2015).
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors
Another application involves the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate as an important intermediate for creating novel protein tyrosine kinase Jak3 inhibitors. This process highlights an efficient approach for synthesizing such compounds starting from readily available reagents, showcasing the compound's role in drug discovery and development (Chen Xin-zhi, 2011).
Synthesis and Characterization of Schiff Base Compounds
The compound has also been used as a starting material for the synthesis and characterization of Schiff base compounds. These Schiff bases, derived from tert-butyl 4-oxopiperidine-1-carboxylate, demonstrate significant chemical versatility, allowing for further applications in the development of novel materials and molecules (Çolak et al., 2021).
Creation of Piperidine Derivatives Fused with Oxygen Heterocycles
Research also explores the creation of piperidine derivatives fused with oxygen heterocycles, starting from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone. This work emphasizes the compound's utility in generating new cyclic structures, which could have implications in medicinal chemistry and the synthesis of bioactive molecules (Moskalenko & Boev, 2014).
Safety and Hazards
Mechanism of Action
Remember to handle all chemicals with appropriate safety measures. According to the safety information, this compound has hazard statements H315, H319, H335 which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10-8-13(7-6-9(10)14)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFRRMJROYVKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CCC1=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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